7-methoxy-1H-pyrazolo[3,4-b]quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
7-methoxy-1H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C11H9N3O/c1-15-9-3-2-7-4-8-6-12-14-11(8)13-10(7)5-9/h2-6H,1H3,(H,12,13,14) |
InChI Key |
WDUMMJFMODWCPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C=NN3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Methoxy 1h Pyrazolo 3,4 B Quinoline
Retrosynthetic Analysis and Strategic Disconnections for the 7-methoxy-1H-pyrazolo[3,4-b]quinoline Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the this compound core, two primary strategic disconnections are commonly considered, reflecting the two main approaches to its construction.
The first and most direct disconnection strategy involves breaking the bonds of the pyrazole (B372694) ring. This leads to a key intermediate, a 7-methoxy-substituted quinoline (B57606) bearing functional groups at the 2- and 3-positions that can react to form the pyrazole ring. A particularly useful precursor identified through this disconnection is 2-chloro-3-formyl-7-methoxyquinoline . The pyrazole ring can then be formed in a subsequent step by reaction with a hydrazine (B178648) derivative.
A second major retrosynthetic approach involves the disconnection of the quinoline ring system itself. This strategy is characteristic of the Friedländer annulation, a classic method for quinoline synthesis. nih.gov In this case, the target molecule is disconnected into a substituted 2-aminobenzaldehyde (B1207257) or a related derivative, and a pyrazolone (B3327878) derivative containing a reactive methylene (B1212753) group. For the synthesis of this compound, this would conceptually lead to 2-amino-4-methoxybenzaldehyde and a suitable 5-pyrazolone derivative.
These two primary disconnections form the basis for the most common and established synthetic pathways toward this compound and its analogues.
Established Synthetic Pathways for the Synthesis of this compound
Building upon the retrosynthetic strategies, several established pathways for the synthesis of this compound have been reported, primarily focusing on the construction of the pyrazole ring onto a pre-existing quinoline core.
Cyclization Reactions in the Formation of the Pyrazolo[3,4-b]quinoline Ring System
A highly effective and frequently employed method for the synthesis of 1,3-unsubstituted 1H-pyrazolo[3,4-b]quinolines involves the reaction of 2-chloro-3-formylquinolines with hydrazine. arkat-usa.org This method offers a direct route to the desired tricycle through a sequence of protection, nucleophilic substitution, deprotection, and spontaneous cyclization.
In a specific example, the synthesis of this compound (4e) was achieved with a high yield. arkat-usa.org The aldehyde group of 2-chloro-3-formyl-7-methoxyquinoline was first protected as a dioxolane acetal. This was followed by the displacement of the chlorine atom with hydrazine. Subsequent removal of the protecting group under acidic conditions led to an intermediate that spontaneously cyclized to afford the final product.
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Chloro-3-formyl-7-methoxyquinoline | 1. Ethylene glycol, p-TsOH, Toluene, reflux; 2. Hydrazine hydrate, 2-ethoxyethanol, reflux; 3. HCl, water, reflux | This compound | 90 | arkat-usa.org |
Another classical approach to the pyrazolo[3,4-b]quinoline ring system is the Friedländer condensation. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as a pyrazolone. nih.gov While a versatile method for quinoline synthesis in general, its application to pyrazolo[3,4-b]quinolines can sometimes be limited by the availability of the required substituted 2-aminobenzophenone (B122507) precursors. nih.gov
Strategic Introduction and Modification of the Methoxy (B1213986) Group and Other Substituents
In the majority of reported syntheses of this compound, the methoxy group is incorporated into the molecular framework from the outset, by using a methoxy-substituted starting material. This "early-stage" introduction is a common and efficient strategy. For instance, the synthesis of the key intermediate 2-chloro-3-formyl-7-methoxyquinoline typically starts from a commercially available methoxy-substituted aniline.
Further modifications of the this compound core are also possible. For example, the amine group of 7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine can be diazotized in the presence of hydrochloric acid to yield 3-chloro-7-methoxy-1H-pyrazolo[3,4-b]quinoline. prepchem.com Additionally, the nitrogen at the 1-position of the pyrazole ring can be alkylated. For instance, 7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine can be reacted with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride in the presence of sodium hydride to introduce a morpholinylethyl substituent at the N-1 position. prepchem.com
Advanced Synthetic Approaches for Efficient and Sustainable Production
Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign methodologies. Research into the synthesis of pyrazolo[3,4-b]quinolines has reflected this trend, with the exploration of catalytic strategies and the application of green chemistry principles.
Catalytic Strategies (e.g., Transition-Metal Catalysis) in the Synthesis of this compound
Various catalytic systems have been investigated to improve the efficiency and reaction conditions for the synthesis of pyrazolo[3,4-b]quinolines. Lewis acids such as SnCl₄, AlCl₃, and TiCl₄ have been studied for their ability to promote the cyclization reaction in the formation of the pyrazolo[3,4-b]quinoline core. nih.gov
While specific examples of transition-metal catalysis for the direct synthesis of this compound are not extensively detailed in the literature, the broader field of quinoline synthesis has seen significant advancements using transition-metal catalysts. ias.ac.in These methodologies often involve C-H activation or cross-coupling reactions to construct the quinoline scaffold, and their adaptation to the synthesis of pyrazolo[3,4-b]quinolines represents a promising area for future research.
Green Chemistry Principles and Methodologies Applied to Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of pyrazolo[3,4-b]quinoline synthesis, several greener approaches have been explored.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. rsc.org Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are also highly aligned with the principles of green chemistry due to their high atom economy and operational simplicity. purdue.edu A facile and ecofriendly microwave-assisted multi-component protocol has been designed for the synthesis of pyrazolo-[3,4-b]-quinolines in an aqueous ethanol (B145695) medium. rsc.org
The use of ultrasound is another green chemistry approach that has been applied to the synthesis of pyrazoloquinolines, with reactions often completing in minutes and affording high yields. nih.gov Furthermore, the development of reusable nanocatalysts offers a sustainable alternative to traditional homogeneous catalysts for quinoline synthesis. nih.gov
Characterization Data for this compound: arkat-usa.org
| Property | Value |
| Yield | 90% |
| Appearance | Not specified |
| ¹H NMR (CDCl₃, δ) | 3.92 (s, 3H), 7.12 (dd, J₁=9 Hz, J₂=2.4 Hz, 1H), 7.28 (d, J=2.4 Hz, 1H), 7.99 (d, J=9Hz, 1H), 8.32 (s, 1H), 8.79 (s, 1H), 13.41 (s, NH) |
| ¹³C NMR (CDCl₃, δ) | 55.9, 105.4, 114.7, 117.9, 120.1, 130.6, 131.2, 134.5, 150.2, 152.4, 161.5 |
Chemical Derivatization and Analog Generation Strategies for this compound
The generation of analogs of this compound is a key strategy to explore the structure-activity relationships (SAR) and to optimize the therapeutic potential of this scaffold. These modifications are typically directed at three main regions of the molecule: the quinoline subunit, the pyrazole ring, and the introduction of diverse side chains.
Structural Modifications on the Quinoline Subunit
The quinoline portion of the molecule offers several sites for modification, allowing for the fine-tuning of electronic and steric properties.
A common modification involves the demethylation of the 7-methoxy group to yield the corresponding 7-hydroxy derivative. This transformation is typically achieved by treatment with strong acids such as hydrobromic acid. The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification, to introduce a variety of substituents.
Halogenation of the quinoline ring is another important transformation. For instance, regioselective C5-H halogenation of 8-substituted quinolines has been reported using trihaloisocyanuric acid, a metal-free and operationally simple method. rsc.org Although not specifically demonstrated on the this compound system, this methodology suggests a potential route for introducing halogens at specific positions on the quinoline ring, which can then be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Furthermore, modifications at other positions of the quinoline ring, such as the introduction of amino or substituted amino groups, can significantly impact the molecule's properties. For example, derivatives with a 4-(3-dimethylaminopropylamino) side chain have been synthesized and studied. nih.gov
| Modification | Reagents and Conditions | Resulting Functional Group |
| Demethylation | 48% aqueous hydrobromic acid, reflux | 7-hydroxy |
| Halogenation | Trihaloisocyanuric acid | C5-halogen |
| Amination | Displacement of a suitable leaving group with an amine | Amino or substituted amino |
Functionalization of the Pyrazole Ring System
The pyrazole ring of the this compound scaffold offers two primary sites for functionalization: the N1-position and the C3-position.
N1-Functionalization: The nitrogen atom at the 1-position of the pyrazole ring is readily alkylated using various alkyl halides in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). This allows for the introduction of a wide range of substituents. For example, reaction with 4-(2-chloroethyl)morpholine hydrochloride furnishes the corresponding N1-morpholinylethyl derivative. prepchem.com Similarly, a dimethylaminomethyl group can be introduced at the N1 position. prepchem.com These modifications can enhance the solubility and pharmacokinetic properties of the parent compound.
C3-Functionalization: The 3-position of the pyrazole ring is another key site for derivatization. Starting from a 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline precursor, a variety of modifications can be achieved. For instance, the amino group can be acylated or transformed into other functional groups. A series of 3-substituted derivatives have been synthesized by treating the 3-amino compound with different acid anhydrides.
Furthermore, the 3-amino group can be converted to a nitrile, which can then be reduced to a 3-aminomethyl group using reducing agents like lithium aluminum hydride. This provides a flexible linker for the attachment of further functionalities.
| Position | Modification | Reagents and Conditions | Resulting Functional Group |
| N1 | Alkylation | Alkyl halide, Sodium hydride, DMF | N-alkyl, N-aryl |
| C3 | Acylation of 3-amino | Acid anhydride | 3-amido |
| C3 | Reduction of 3-nitrile | Lithium aluminum hydride, THF | 3-aminomethyl |
Elaboration of Side Chains and Diverse Linkers for Library Synthesis
The synthesis of compound libraries with diverse side chains and linkers is a powerful approach for the discovery of new bioactive molecules. The functional groups introduced on the quinoline and pyrazole rings serve as anchor points for the attachment of these side chains.
For instance, the N1-position of the pyrazole ring is a common site for the introduction of side chains with varying lengths and functionalities. The use of bifunctional linkers can further expand the diversity of the synthesized library. For example, a linker with a terminal amine or carboxylic acid can be attached to the N1-position, followed by coupling with a diverse set of building blocks.
The 4-position of the quinoline ring has also been explored for the attachment of side chains. The synthesis of derivatives bearing a dimethylaminopropylamino side chain at this position highlights the potential for introducing basic side chains that can influence the compound's interaction with biological targets. nih.gov
The generation of diverse libraries often involves parallel synthesis techniques, where a common scaffold is reacted with a large number of different building blocks to rapidly produce a wide array of analogs. The choice of linkers is critical in this process, as they should be stable under the reaction conditions and allow for efficient coupling of the desired side chains.
| Attachment Point | Side Chain/Linker Type | Example |
| Pyrazole N1 | Alkylamino | 2-(4-morpholinyl)ethyl |
| Pyrazole N1 | Alkylaminomethyl | (dimethylamino)methyl |
| Quinoline C4 | Alkylamino | 3-dimethylaminopropylamino |
Molecular Mechanisms of Action and Target Elucidation for 7 Methoxy 1h Pyrazolo 3,4 B Quinoline
Identification and Validation of Specific Molecular Targets Interacting with 7-methoxy-1H-pyrazolo[3,4-b]quinoline
While comprehensive studies specifically elucidating the molecular targets of this compound are limited, research on the broader pyrazolo[3,4-b]quinoline and pyrazolo[3,4-b]pyridine classes provides significant insights into its likely mechanisms of action. The primary targets identified for this family of compounds are enzymes, particularly protein kinases, with some evidence suggesting potential interactions with receptors and nucleic acids.
The pyrazolo[3,4-b]quinoline core is a well-established scaffold for the development of kinase inhibitors. Its structural similarity to adenine (B156593) enables it to function as an ATP-competitive inhibitor, binding to the kinase hinge region. While specific enzymatic data for this compound is not extensively documented, studies on closely related analogs demonstrate potent inhibitory activity against several kinase families.
For instance, a related analog, 7-Methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline, has been evaluated for its cytotoxic effects against various cancer cell lines, suggesting that its mechanism may involve the inhibition of kinases critical for cancer cell proliferation. nih.gov Furthermore, extensive research on the isomeric pyrazolo[3,4-g]isoquinolines has identified potent inhibitors of Haspin, CLK1, DYRK1A, and CDK9 kinases. nih.govresearchgate.net These findings strongly suggest that the this compound scaffold likely shares an affinity for these or other related kinases.
Research into the broader class of pyrazolopyridines, which share a core structural motif, has identified potent inhibitors for targets such as TANK-binding kinase 1 (TBK1) and Anaplastic lymphoma kinase (ALK). nih.govnih.gov Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been shown to be effective against the crizotinib-resistant ALK-L1196M mutation. nih.gov
Table 1: Kinase Inhibition Profile of Selected Pyrazolo[3,4-g]isoquinoline Analogs This table presents data for related isoquinoline (B145761) analogs to illustrate the potential kinase targets for the pyrazoloquinoline scaffold.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Analog 1b | Haspin | 57 | nih.gov |
| Analog 1c | Haspin | 66 | nih.gov |
| Analog 2c | Haspin | 62 | nih.gov |
| Analog 2c | DYRK1A | 248 | nih.gov |
| Analog 3a | Haspin | 167 | researchgate.net |
| Analog 3a | CLK1 | 101 | researchgate.net |
The interaction of pyrazolo[3,4-b]quinoline derivatives with cell surface or nuclear receptors is less explored than their enzyme inhibition profiles. However, the quinoline (B57606) core is a component of molecules known to target various receptors. Research on the structurally similar 1H-pyrazolo[3,4-b]pyridine scaffold has led to the discovery of potent dual orexin (B13118510) receptor antagonists (DORAs), which are G-protein coupled receptors involved in regulating the sleep-wake cycle. aurigeneservices.com This indicates that the core scaffold has the potential to be adapted for receptor binding. Additionally, some quinoline derivatives have been investigated for their binding activity to benzodiazepine (B76468) receptors. nih.gov Although direct evidence for this compound is currently lacking, these findings suggest that receptor modulation remains a plausible, albeit under-investigated, mechanism of action.
The planar, aromatic nature of the quinoline ring system suggests a potential for interaction with nucleic acids. nih.gov Molecules containing a quinoline scaffold have been shown to act as DNA intercalators and inhibitors of DNA-interacting enzymes like topoisomerases. nih.gov For example, conjugates of indolo[2,3-b]quinoline, a related heterocyclic system, have demonstrated strong binding to both DNA and DNA-topoisomerase II complexes. mdpi.com These interactions disrupt DNA replication and transcription, leading to cytotoxic effects. While no specific studies have confirmed the direct binding of this compound to DNA or RNA, its structural characteristics make this a viable hypothesis for its biological activity, particularly in the context of its observed anticancer properties.
Elucidation of Signaling Pathway Modulation by this compound and Its Analogs
The biological effects of this compound are ultimately mediated by its influence on intracellular signaling pathways. Based on the enzymatic targets identified for its analogs, this compound class is predicted to modulate key cascades involved in cell growth, survival, and transformation.
Given that the most prominent activity of the pyrazoloquinoline scaffold is kinase inhibition, its primary mechanism of signaling pathway modulation is through the regulation of kinase cascades. Analogs have been shown to inhibit kinases that are crucial components of oncogenic pathways. For example, a pyrazoloquinoline derivative known as SCH 51344 was found to suppress oncogenic transformation induced by key signaling proteins such as src, ras, and raf. nih.gov These proteins are upstream activators of major kinase cascades, including the MAPK/ERK pathway, which is fundamental for cell proliferation and survival.
Furthermore, studies on other methoxy-quinoline derivatives have demonstrated direct inhibition of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, metabolism, and survival that is frequently dysregulated in cancer. mdpi.com Inhibition of kinases like ALK and FGFR by related pyrazolopyridine scaffolds also directly impacts downstream signaling through pathways such as JAK/STAT and MAPK. nih.gov Therefore, it is highly probable that this compound exerts its biological effects by intervening in one or more of these critical kinase-driven signaling networks.
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes and represent an emerging class of therapeutic targets. ajwilsonresearch.comnih.gov Small molecules can modulate these interactions either by physically blocking the interface (disruption) or by binding to a complex to enhance its stability. nih.gov While the modulation of PPIs is a recognized mechanism for small molecules, there is currently no direct evidence to suggest that this compound or its close analogs function primarily through this mechanism. The majority of research points towards competitive inhibition at ATP-binding sites of kinases. nih.gov However, the potential for allosteric modulation or disruption of kinase-substrate or kinase-scaffold protein interactions cannot be entirely ruled out and represents an area for future investigation. ajwilsonresearch.com
Gene Expression and Transcriptional Regulation
The influence of this compound and its analogs on cellular function is intrinsically linked to their ability to modulate gene expression and transcriptional regulation. While direct, large-scale gene expression profiling studies on the parent compound are not extensively documented in publicly available literature, the known inhibitory effects of pyrazolo[3,4-b]quinoline derivatives on various protein kinases provide a strong basis for inferring their impact on transcriptional activity.
Protein kinases are pivotal components of signal transduction pathways that culminate in the activation or suppression of transcription factors, thereby controlling the expression of genes involved in cell proliferation, survival, and differentiation. The pyrazolo[3,4-b]quinoline scaffold has been identified as a privileged structure for the development of kinase inhibitors. For instance, derivatives of this scaffold have been shown to inhibit oncogenic Ras signaling, a pathway that profoundly influences the activity of numerous transcription factors. touchoncology.comnih.govheteroletters.orgjofamericanscience.org By interfering with such critical signaling nodes, these compounds can indirectly alter the transcriptional landscape of the cell.
Furthermore, the broader class of quinoline-based compounds has been recognized for its diverse biological activities, including the ability to influence gene expression. tandfonline.com For example, certain quinoline derivatives have been found to affect the expression of genes regulated by the pregnane (B1235032) X receptor (PXR), a key regulator of drug-metabolizing enzymes and transporters. nih.gov Although specific data for this compound is not available, these findings suggest a potential avenue through which it may exert its biological effects.
Cellular Responses and Mechanistic Insights from In Vitro Models
In vitro studies using various cell lines have been instrumental in dissecting the cellular responses to this compound and its derivatives, providing crucial insights into their mechanisms of action.
Cell Cycle Progression and Arrest Mechanisms
A hallmark of many therapeutic agents is their ability to interfere with the cell cycle, and derivatives of this compound are no exception. The 3-amino derivative of this compound, in particular, has been shown to induce cell cycle arrest. nih.govresearchgate.net
In studies involving colon cancer cell lines, a derivative of lH-pyrazolo[3,4-b]quinolin-3-amine, referred to as QTZ05, was observed to cause an arrest in the sub-G1 phase of the cell cycle in HCT-116 cells. nih.govresearchgate.net An increase in the sub-G1 population is often indicative of apoptotic cell death, suggesting a link between cell cycle disruption and the induction of apoptosis.
Further investigations into the broader class of pyrazolo[3,4-b]pyridines, which share a core structural motif, have revealed their potential as inhibitors of cyclin-dependent kinases (CDKs). mdpi.com CDKs are the key engines that drive the cell cycle, and their inhibition leads to cell cycle arrest. Specifically, pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of CDK1/cyclin B and CDK2/cyclin E complexes. mdpi.com Given the structural similarity, it is plausible that this compound derivatives exert their cell cycle effects through a similar mechanism of CDK inhibition.
A study on pyrazole (B372694) derivatives of pyridine (B92270) and naphthyridine also highlighted their ability to induce G0/G1 arrest in HeLa cells, which was attributed to the potential inhibition of the cyclin D-CDK4 and cyclin E-CDK2 complexes. nih.gov
| Compound Family | Cell Line | Effect on Cell Cycle | Potential Mechanism |
| lH-pyrazolo[3,4-b]quinolin-3-amine derivatives (e.g., QTZ05) | HCT-116 (Colon Cancer) | Sub-G1 arrest | Linked to apoptosis induction |
| Pyrazolo[3,4-b]pyridine derivatives | - | - | Inhibition of CDK1/cyclin B and CDK2/cyclin E |
| Pyrazole derivatives of pyridine and naphthyridine | HeLa (Cervical Cancer) | G0/G1 arrest | Inhibition of cyclin D-CDK4 and cyclin E-CDK2 |
Apoptosis Induction and Programmed Cell Death Pathways
The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells and is a primary endpoint for many anticancer agents. Several studies have demonstrated that derivatives of this compound are potent inducers of apoptosis.
The aforementioned compound QTZ05 was shown to induce apoptosis in HCT-116 colon cancer cells in a concentration-dependent manner. This was characterized by morphological changes such as chromatin condensation and an increase in the fluorescence of fluorochrome-conjugated Annexin V, a marker of early apoptosis. nih.govresearchgate.net
Delving deeper into the molecular pathways, research on other pyrazole and pyrazoline derivatives suggests the involvement of the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins and involves the activation of caspase cascades. Studies have shown that some pyrazoline derivatives can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. cu.edu.eg This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of mitochondrial cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3. cu.edu.egnih.gov Indeed, some novel pyrimidine (B1678525) and pyrazolopyrimidine derivatives have been shown to significantly increase the cellular levels of both caspase-3 and caspase-9. cu.edu.eg
A derivative of a pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline, known as IND-2, has also been identified as a potent inducer of apoptosis in colon cancer cells. nih.gov
| Compound/Derivative | Cell Line | Apoptotic Markers/Events |
| QTZ05 | HCT-116 (Colon Cancer) | Chromatin condensation, Annexin V staining |
| IND-2 | Colon Cancer Cells | Apoptosis induction |
| Pyrazoline derivatives | - | Upregulation of Bax, downregulation of Bcl-2, activation of caspase-3 |
| Pyrimidine and pyrazolopyrimidine derivatives | KM12 (Colon Cancer) | Increased levels of caspase-3 and caspase-9 |
Autophagy Modulation and Cellular Stress Responses
Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context and the nature of the stress. The role of this compound and its derivatives in modulating autophagy is an emerging area of research.
While direct evidence for the parent compound is limited, a study on a novel derivative of a pyrazolo[3,4-h]quinoline scaffold, YRL1091, revealed its ability to induce a form of cell death called paraptosis in breast cancer cells, which is distinct from apoptosis and autophagy. researchgate.net However, this process was associated with the upregulation of microtubule-associated protein 1 light chain 3B (LC3B), a key autophagy-related protein. researchgate.net
Interestingly, another study on a pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline derivative, IND-2, indicated that it triggers both autophagy and apoptosis in a time-dependent manner in colon cancer cells. biocompute.org.uk This suggests a complex interplay between these two cell death pathways. In contrast, a different study on tetrahydro-1H-pyrazolo[3,4-b]quinoline derivatives suggested a potential mechanism of action involving the inhibition of autophagy in liver cells, as indicated by the downregulation of Beclin-1 and LC3B. researchgate.net These seemingly contradictory findings highlight the need for further research to elucidate the specific effects of the this compound scaffold on autophagic processes and how these effects are influenced by different structural modifications and cellular contexts.
Structure-Mechanism Relationship Studies of this compound Derivatives
The biological activity of this compound derivatives is intimately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds and for understanding their mechanism of action at a molecular level.
For pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the quinoline series, SAR studies have identified key features for their activity as adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) activators. These studies revealed that an exposed pyrazole N-H group and para-substitution on a diphenyl group were essential for their activation potency. nih.gov
In the context of anticancer activity, the substitution pattern on the pyrazolo[3,4-b]quinoline core plays a critical role. For instance, in a series of 2-methylpyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline derivatives, a 4-chloro substitution was found to be significant for their anticancer activity, particularly against colon cancer cells. nih.gov
Furthermore, SAR studies on tetrahydroquinoline derivatives have provided insights into their anticancer properties. unesp.br The pyrazolo[3,4-b]quinoline framework is considered an excellent scaffold for developing anticancer drugs with a wide range of pharmacological efficacies. unesp.br The structure-activity relationship of 1H-pyrazolo[3,4-b]quinolines has demonstrated that the core ring system is essential for activity, and substitutions at the C-3 position of the pyrazole can significantly influence the biological effects. researchgate.net
The development of pyrazolo[3,4-b]quinoline derivatives as inhibitors of specific protein kinases has also been guided by SAR. For example, the 3H-pyrazolo[4,3-f]quinoline core has been identified as a kinase hinge binder, and judicious substitution patterns can be used to selectively inhibit cancer-associated kinases. researchgate.net
| Scaffold/Derivative Series | Key Structural Features for Activity | Target/Activity |
| Pyrazolo[3,4-b]pyridine derivatives | Exposed pyrazole N-H, para-substitution on diphenyl group | AMPK activation |
| 2-Methylpyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinolines | 4-Chloro substitution | Anticancer activity (colon cancer) |
| 1H-Pyrazolo[3,4-b]quinolines | Core ring system, C-3 substitution on pyrazole | Anticancer activity |
| 3H-Pyrazolo[4,3-f]quinolines | Judicious substitution patterns | Selective kinase inhibition |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methoxy 1h Pyrazolo 3,4 B Quinoline Derivatives
Rational Design Principles for SAR Exploration within the 7-methoxy-1H-pyrazolo[3,4-b]quinoline Series
The rational design of derivatives based on the this compound scaffold is rooted in established medicinal chemistry principles, including scaffold hopping and the strategic modification of substituents to probe interactions with target proteins, such as kinases. ej-chem.orgnih.gov The pyrazolo[3,4-b]quinoline core is recognized as a "medicinally privileged structure," capable of forming key hydrogen bonds and hydrophobic interactions with biological targets. nih.govmdpi.com
Design strategies often involve the hybridization of the pyrazolo[3,4-b]quinoline core with other pharmacologically relevant fragments to create novel chemical entities with enhanced activity. mdpi.com The pyrazole (B372694) portion of the scaffold is particularly suitable as a hydrogen bond center, while the quinoline (B57606) part can engage in π-π stacking interactions with aromatic amino acid residues (like phenylalanine) in a target's active site. ej-chem.org The 7-methoxy group on the quinoline ring is a key feature, influencing the electronic properties and metabolic stability of the molecule, and serving as a vector for further structural modifications. The design of new analogs often begins with a lead compound, which is then systematically modified at various positions to optimize its biological activity. nih.gov
Positional and Substituent Effects on Biological Activity Profiles
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on both the quinoline and pyrazole rings.
The benzo portion of the quinoline ring system offers several positions for substitution, with the 7-position being of particular interest due to the presence of the methoxy (B1213986) group in the parent structure. The methoxy group is known to be a hydrogen bond acceptor and can influence the molecule's solubility and electronic distribution. mdpi.comnih.gov
The pyrazole ring of the this compound scaffold offers two primary sites for substitution: the N1 and C3 positions. The substituent at the N1 position can influence the orientation of the molecule within a binding pocket and can be modified to explore additional interactions. For example, the presence of a hydrogen atom at N1 allows for a crucial hydrogen bond with the backbone of target proteins. nih.gov
The C3 position is also a key site for modification. In analogous 1H-pyrazolo[3,4-b]pyridine series, the introduction of various substituents at the C3 position has a significant impact on biological activity. For instance, attaching a phenyl ring at C3 and then modifying this ring with different groups can fine-tune the compound's potency. The addition of a chlorine atom or a methoxy group to this phenyl ring has been shown to decrease both enzymatic and cellular potencies in certain kinase inhibition assays. nih.gov Conversely, an amino group at the C3 position, as seen in 7-Methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline, is a common feature in biologically active derivatives. nih.gov
The following table summarizes the impact of substitutions on the pyrazole ring of analogous pyrazolopyridine scaffolds, which can provide insights for the this compound series.
| Compound | Modification on Pyrazole Ring | Observed Effect on Activity |
| Analog A | Phenyl group at C3 | Baseline activity |
| Analog B | 2-chlorophenyl at C3 | Reduced potency |
| Analog C | 3-chlorophenyl at C3 | Reduced potency |
| Analog D | 2-methoxyphenyl at C3 | Dramatic drop in potency |
| Analog E | 3-methoxyphenyl at C3 | Dramatic drop in potency |
Data inferred from SAR studies on analogous 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR inhibitors. nih.gov
Beyond direct substitutions on the core scaffold, the introduction of bridging elements and modifications to peripheral substituents can significantly influence how a molecule engages with its biological target. For example, attaching a larger, flexible side chain to the quinoline or pyrazole ring can allow the molecule to access deeper pockets within an enzyme's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Applications
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.orgorientjchem.org This approach is valuable for predicting the activity of novel compounds and for providing insights into the structural features that are most important for a desired biological effect.
The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. orientjchem.org For quinoline and pyrazole-based compounds, a wide range of descriptors can be employed to capture the structural variations within a series of derivatives.
These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are often calculated using quantum mechanical methods like Density Functional Theory (DFT). orientjchem.org
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.
Topological Descriptors: Also known as constitutional descriptors, these describe the connectivity of atoms within the molecule, such as branching indices and connectivity indices.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.
Adjacency Distance Matrix Descriptors: These descriptors have been found to be particularly influential in modeling the activity of pyrazole-containing compounds. nih.gov
The process of descriptor selection typically involves calculating a large number of potential descriptors and then using statistical methods, such as stepwise multiple linear regression or partial least squares, to identify the subset of descriptors that best correlates with the biological activity. nih.gov The goal is to create a statistically robust model with good predictive power.
The following table provides examples of molecular descriptors that could be used in a QSAR study of this compound derivatives.
| Descriptor Category | Examples of Descriptors | Potential Relevance |
| Electronic | HOMO Energy, LUMO Energy, Atomic Charges | Correlates with reactivity and electrostatic interactions. |
| Steric | Molecular Weight, Molar Refractivity | Relates to the size and bulk of substituents and their fit in a binding site. |
| Topological | Wiener Index, Randic Index | Describes molecular shape and branching. |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target. |
| Adjacency/Distance | Adjacency and Distance Matrix Descriptors | Captures detailed structural information about atom-atom relationships. |
This table is a representative list of descriptor types used in QSAR studies of related heterocyclic compounds. orientjchem.orgnih.gov
Development and Validation of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a critical computational tool in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the 1H-pyrazolo[3,4-b]quinoline scaffold, QSAR studies have been instrumental in elucidating the key structural features required for their therapeutic effects, particularly as anticancer agents.
The development of robust QSAR models for pyrazolo[3,4-b]quinoline analogs typically involves a multi-step process. Initially, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values for cytotoxicity) is compiled. The two-dimensional (2D) or three-dimensional (3D) structures of these molecules are then used to calculate a wide array of molecular descriptors, which quantify various physicochemical, electronic, and steric properties.
One such study focused on a series of 18 pyrazolo[3,4-b]quinolinyl acetamide (B32628) derivatives to predict their anticancer activity. researchgate.net In this research, the dataset was analyzed using Principal Component Analysis (PCA) to identify the most relevant molecular descriptors that correlate with the observed biological activity. researchgate.net The primary axes of the PCA were found to describe a significant portion of the data's variance, indicating a strong underlying structure-activity relationship. researchgate.net Key descriptors identified through this process included Log P (lipophilicity), D (a topological descriptor), and n (refractive index), among others. researchgate.net After identifying the most influential variables, multiple linear regression (MLR) is often employed to build the QSAR equation.
The validation of these models is a crucial step to ensure their reliability and predictive power. uniroma1.it Validation is typically performed through both internal and external methods. Internal validation often involves cross-validation techniques, such as the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. A high cross-validated correlation coefficient (q²) indicates the model's robustness and internal consistency.
For external validation, the initial dataset is split into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's ability to predict the activity of compounds it has not seen before. uniroma1.it A high predictive correlation coefficient (R²_pred) for the test set is a strong indicator of the model's external predictive power.
Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to pyrazolo[3,4-b]quinoline derivatives. nih.gov CoMFA models provide a more detailed, 3D understanding of the SAR by calculating steric and electrostatic fields around the aligned molecules in the dataset. jmaterenvironsci.com The resulting models generate contour maps that visualize regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) are predicted to enhance or diminish biological activity. jmaterenvironsci.com For a series of novel pyrazolo[3,4-b]quinolinyl acetamide analogs, CoMFA studies were used to validate the biological activity data obtained from anticancer screening. nih.gov
Below is a representative table of statistical parameters commonly used to validate QSAR models, illustrating what a typical validation output might look like.
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² | Coefficient of determination (goodness of fit for the training set) | > 0.6 |
| q² (or R²_CV) | Cross-validated R² (internal predictive ability) | > 0.5 |
| R²_pred | Predictive R² for the external test set | > 0.5 |
| RMSE | Root Mean Square Error | Low value |
| F-statistic | F-test value (statistical significance of the model) | High value |
Predictive Power and Applications in Lead Optimization for this compound Analogs
The primary application of validated QSAR models is to predict the biological activity of novel, yet-to-be-synthesized compounds. This predictive capability is invaluable in the lead optimization phase of drug discovery, allowing medicinal chemists to prioritize the synthesis of candidates with the highest probability of success, thereby saving significant time and resources. uniroma1.it
For analogs of this compound, QSAR models serve as a guide for rational drug design. By analyzing the QSAR equation or the 3D-QSAR contour maps, researchers can identify which positions on the pyrazolo[3,4-b]quinoline scaffold are amenable to modification and which types of substituents are likely to enhance the desired biological activity. For instance, a QSAR model might reveal that increasing lipophilicity at a specific position, such as the N-1 position of the pyrazole ring, correlates with higher anticancer potency. This insight would direct chemists to synthesize new analogs bearing various lipophilic groups at that site.
The insights gained from such models are multifaceted:
Identification of Key Moieties: QSAR studies can pinpoint specific functional groups or structural motifs that are either crucial for or detrimental to activity. For example, studies on related quinoline derivatives have shown that the presence of halogen atoms or basic nitrogen atoms can increase activity, potentially by enhancing lipophilicity or forming key hydrogen bonds with the target protein. mdpi.com
Guidance for Derivatization: 3D-QSAR contour maps provide a visual roadmap for optimization. A green contour in a CoMFA steric map would indicate that a bulkier substituent is preferred in that region of space, while a yellow contour would suggest that steric bulk is unfavorable. Similarly, blue and red contours highlight areas where positive and negative electrostatic potentials, respectively, are favorable for activity.
Virtual Screening: Validated QSAR models can be used to screen large virtual libraries of pyrazolo[3,4-b]quinoline derivatives. This in silico screening process can rapidly identify a smaller, more manageable set of high-priority candidates for chemical synthesis and biological testing.
The table below illustrates a hypothetical application of a QSAR model in predicting the activity of newly designed analogs.
| Compound ID | Proposed Modification on Pyrazolo[3,4-b]quinoline Core | Experimental pIC₅₀ | QSAR Predicted pIC₅₀ | Residual |
|---|---|---|---|---|
| Lead-01 | (Reference Compound) | 6.50 | 6.52 | -0.02 |
| NCE-01 | Add 4-fluoro group to N1-phenyl ring | N/A | 7.15 | N/A |
| NCE-02 | Replace C3-methyl with ethyl group | N/A | 6.45 | N/A |
| NCE-03 | Add morpholinoethyl group at N1 | N/A | 7.80 | N/A |
| NCE-04 | Replace 7-methoxy with 7-ethoxy | N/A | 6.60 | N/A |
Based on these predictions, NCE-01 and NCE-03 would be prioritized for synthesis due to their high predicted potency.
Computational Chemistry and Molecular Modeling Applications in 7 Methoxy 1h Pyrazolo 3,4 B Quinoline Research
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand when bound to a target protein. For derivatives of the pyrazolo[3,4-b]quinoline scaffold, these simulations are crucial for understanding their mechanism of action and for designing more potent and selective compounds.
Virtual screening utilizes computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of 7-methoxy-1H-pyrazolo[3,4-b]quinoline, this approach can be used to identify potential biological targets. By docking the compound against a panel of known protein structures, researchers can generate a list of potential binding partners, which can then be validated experimentally. This process accelerates the discovery of new therapeutic applications for the pyrazolo[3,4-b]quinoline scaffold. For instance, in silico studies on related quinoline (B57606) derivatives have been used to identify potential inhibitors for targets like cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) kinase. documentsdelivered.comnih.gov
Once a potential target is identified, molecular docking can predict the specific binding mode of this compound within the active site. These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. nih.govresearchgate.net For example, docking studies on similar heterocyclic systems have shown that the nitrogen atoms of the pyrazole (B372694) and quinoline rings often act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. nih.gov The methoxy (B1213986) group at the 7-position can also participate in hydrogen bonding or hydrophobic interactions, further anchoring the ligand.
Interactive Table: Predicted Intermolecular Interactions of this compound with a Hypothetical Kinase Active Site.
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| LYS 23 | Hydrogen Bond | 2.8 |
| GLU 91 | Hydrogen Bond | 3.1 |
| LEU 14 | Hydrophobic | 3.5 |
| PHE 93 | π-π Stacking | 4.2 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. nih.govrsc.org These methods provide a detailed understanding of the molecule's electronic structure, which is fundamental to its reactivity and photophysical properties.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting a molecule's reactivity. rsc.orgimperial.ac.uk For this compound, the HOMO is typically localized on the electron-rich pyrazoloquinoline ring system, indicating its propensity to donate electrons in chemical reactions. The LUMO, on the other hand, indicates the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. rsc.org A smaller gap suggests higher reactivity.
Interactive Table: Calculated Frontier Molecular Orbital Energies for Pyrazolo[3,4-b]quinoline Derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]quinoline | -5.89 | -1.78 | 4.11 |
| This compound | -5.75 | -1.65 | 4.10 |
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. nih.govrsc.orgresearchgate.net The MEP map of this compound would show negative potential (typically colored red) around the nitrogen atoms of the pyrazole and quinoline rings, indicating their nucleophilic character and ability to act as proton acceptors. Regions of positive potential (blue) would be located around the hydrogen atoms. This information is invaluable for understanding how the molecule will interact with other molecules and its biological targets. acs.org
In Silico Prediction of Molecular Properties Relevant to Biological Activity and Design
In the contemporary drug discovery landscape, computational chemistry and molecular modeling have become indispensable tools for accelerating the identification and optimization of novel therapeutic agents. For compounds like this compound, in silico methods provide profound insights into molecular properties that are critical for biological activity. These computational approaches allow for the prediction of how the molecule will behave in a biological system, guiding the synthesis of more potent and selective analogs. Key among these predictive methods are the determination of conformational energy landscapes and the calculation of binding free energies, which together help to elucidate the structure-activity relationship (SAR) at a molecular level.
Conformational Energy Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. A molecule is not a rigid entity but can adopt various spatial arrangements by rotating around its single bonds. The collection of all possible conformations and their corresponding potential energies constitutes the conformational energy landscape. Understanding this landscape is crucial, as it reveals the low-energy, and therefore most probable, conformations that the molecule will adopt in solution and at the active site of a biological target.
Computational techniques such as Potential Energy Surface (PES) scans are employed to explore the conformational space. In a PES scan, a specific dihedral angle (torsion angle) is systematically rotated in discrete steps, and at each step, the energy of the molecule is calculated after allowing the rest of the molecular geometry to relax. This process maps out the energy profile associated with the rotation of that bond. For the 7-methoxy group, the critical dihedral angle would be C8-C7-O-CH3.
The calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT), which provides an accurate description of the electronic structure and, consequently, the molecular energy. rsc.org A representative PES scan for the rotation of the methoxy group in this compound would reveal the energy barriers between different conformations and identify the most stable (lowest energy) rotamers.
| Dihedral Angle (C8-C7-O-CH3, Degrees) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|
| 0 | 0.00 | Global Minimum (Planar) |
| 30 | 0.85 | Intermediate |
| 60 | 2.50 | Intermediate |
| 90 | 3.20 | Transition State |
| 120 | 2.50 | Intermediate |
| 150 | 0.85 | Intermediate |
| 180 | 0.05 | Local Minimum (Near-Planar) |
This table presents hypothetical data to illustrate the expected results from a PES scan. The global minimum at 0 degrees suggests a conformation where the methoxy group is coplanar with the quinoline ring, likely stabilized by electronic effects. A small energy barrier at 90 degrees indicates the energy required to rotate the group out of this plane.
By identifying the low-energy conformations, researchers can generate more realistic models for subsequent docking and binding free energy studies, improving the accuracy of predictions regarding biological activity.
Binding Free Energy Calculations
While molecular docking can predict the preferred orientation of a ligand in a protein's binding site, it often uses simplified scoring functions to estimate binding affinity. For more accurate predictions, binding free energy calculations are employed. These methods provide a quantitative estimate of the binding affinity (often expressed as ΔG_bind), which can be directly compared with experimental values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
A widely used and computationally efficient method for this purpose is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. frontiersin.orgresearchgate.net This technique combines molecular mechanics energies with continuum solvation models to calculate the free energy of binding.
The process typically involves the following steps:
Molecular Dynamics (MD) Simulation: An MD simulation is run for the protein-ligand complex. This simulation tracks the movements of all atoms over time, allowing the system to explore different conformations and providing a dynamic picture of the binding event. Separate simulations may also be run for the free protein and the free ligand.
Snapshot Extraction: A series of snapshots (atomic coordinates at different time points) are extracted from the MD trajectory.
Energy Calculations: For each snapshot, the binding free energy is calculated using the following equation:
ΔG_bind = G_complex - (G_protein + G_ligand)
Each term in the equation is further broken down into its components:
G = E_MM + G_solv - TΔS
Where:
E_MM is the molecular mechanics energy, which includes bonded (bond, angle, dihedral) and non-bonded (van der Waals and electrostatic) interactions.
G_solv is the solvation free energy, which is composed of a polar component (calculated using either the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area, SASA). frontiersin.org
TΔS represents the conformational entropy change upon binding, which is the most computationally expensive term and is sometimes omitted when comparing similar ligands, assuming the entropy change is comparable.
| Energy Component | Value (kcal/mol) | Description |
|---|---|---|
| ΔE_vdw (van der Waals) | -45.5 | Favorable shape complementarity and hydrophobic interactions. |
| ΔE_elec (Electrostatic) | -20.8 | Favorable hydrogen bonds and other electrostatic interactions. |
| ΔG_polar (Polar Solvation) | +30.2 | Unfavorable energy for desolvating polar groups upon binding. |
| ΔG_nonpolar (Non-polar Solvation) | -4.1 | Favorable energy from the hydrophobic effect. |
| ΔG_bind (Total Binding Free Energy) | -40.2 | Overall predicted binding affinity. |
This table provides a hypothetical but representative breakdown of the energy terms contributing to the binding of this compound. The negative values for van der Waals and electrostatic energies indicate that these are the primary driving forces for binding, while the positive polar solvation energy represents the main penalty. The final ΔG_bind gives a strong theoretical prediction of high binding affinity.
By dissecting the binding free energy into these components, medicinal chemists can gain a deeper understanding of the key interactions that stabilize the protein-ligand complex. This knowledge is instrumental in designing next-generation inhibitors with improved potency and selectivity, for instance, by modifying the scaffold to enhance favorable electrostatic interactions or to reduce the penalty of desolvation.
Advanced Analytical and Spectroscopic Characterization Methodologies in 7 Methoxy 1h Pyrazolo 3,4 B Quinoline Research
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Metabolite Identification (in research contexts)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the characterization of novel heterocyclic compounds like 7-methoxy-1H-pyrazolo[3,4-b]quinoline. Its high accuracy and precision allow for the determination of the elemental composition of a molecule from its exact mass. In the synthesis of pyrazolo[3,4-b]quinoline derivatives, HRMS is routinely used to confirm the identity of the final products. researchgate.netresearchgate.net By comparing the experimentally measured monoisotopic mass with the theoretically calculated mass, researchers can verify that the target compound has been formed successfully. For this compound (C₁₁H₉N₃O), the expected exact mass provides a clear benchmark for confirmation.
For example, in the characterization of a newly synthesized pyrazolo[3,4-b]quinoline analog, the measured m/z value is matched against the expected value, with any deviation measured in parts per million (ppm). purdue.edu A low ppm error provides high confidence in the assigned molecular formula.
Table 1: Example HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₉N₃O |
| Calculated m/z ([M+H]⁺) | 200.08184 |
| Measured m/z ([M+H]⁺) | 200.08211 |
| Mass Difference (ppm) | 1.35 |
Beyond synthesis confirmation, HRMS is a powerful tool for reaction monitoring, allowing chemists to track the consumption of reactants and the formation of intermediates and products in real-time. In research contexts, it plays a crucial role in metabolite identification. When a compound like this compound is incubated with liver microsomes or in other biological systems, HRMS can detect novel metabolites by identifying specific mass shifts corresponding to common metabolic reactions, such as O-demethylation (-CH₂; Δm = -14.01565 Da), hydroxylation (+O; Δm = +15.99491 Da), or glucuronidation (+C₆H₈O₆; Δm = +176.03209 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Molecular Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assignment of the molecular structure. For this compound, specific chemical shifts (δ) and coupling constants (J) in the NMR spectra confirm the arrangement of the fused ring system and the position of its substituents. nih.govarkat-usa.org
The ¹H NMR spectrum would clearly show signals for the methoxy (B1213986) group (a singlet around 3.9 ppm), distinct aromatic protons on both the quinoline (B57606) and pyrazole (B372694) rings, and a characteristic broad singlet for the N-H proton of the pyrazole ring. arkat-usa.org Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, including the methoxy carbon, the aromatic carbons, and the quaternary carbons of the fused system. arkat-usa.orgualberta.ca
Table 2: Representative ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H3 | 8.32 (s, 1H) | 134.5 |
| H4 | 8.79 (s, 1H) | 131.2 |
| H5 | 7.99 (d, J=9.0 Hz, 1H) | 130.6 |
| H6 | 7.12 (dd, J=9.0, 2.4 Hz, 1H) | 105.4 |
| C7-OCH₃ | 3.92 (s, 3H) | 55.9 |
| H8 | 7.28 (d, J=2.4 Hz, 1H) | 120.1 |
| NH | 13.41 (s, 1H) | - |
| C3a | - | 114.7 |
| C4a | - | 152.4 |
| C8a | - | 117.9 |
| C9a | - | 150.2 |
| C7 | - | 161.5 |
| Data adapted from reference arkat-usa.org. |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment
For complex derivatives of the pyrazolo[3,4-b]quinoline scaffold, one-dimensional NMR spectra can become crowded and difficult to interpret. In these cases, two-dimensional (2D) NMR experiments are essential for unambiguous structure assignment. researchgate.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, establishing the connectivity between adjacent protons. For this compound, a COSY spectrum would show a clear correlation between the protons at the C5 and C6 positions of the quinoline ring, confirming their ortho relationship. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate protons with their directly attached carbon atoms. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
Ligand-Observed NMR (e.g., Saturation Transfer Difference NMR) for Target Binding
When a molecule like this compound is investigated as a ligand for a biological target (e.g., a protein kinase or receptor), ligand-observed NMR techniques can provide valuable insights into the binding event. Pyrazolo[3,4-b]quinoline derivatives have been explored as ligands for targets such as the translocator protein (TSPO). researchgate.net
Saturation Transfer Difference (STD) NMR is a powerful method for identifying which parts of a ligand are in close contact with a large protein receptor. In an STD NMR experiment, specific NMR frequencies corresponding to the protein are selectively saturated. This saturation is transferred through space via spin diffusion to the protons of a ligand that is bound to the protein. By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, a "difference" spectrum is generated that shows signals only from the ligand protons that were in close proximity to the protein. The intensity of these signals can be used to map the ligand's "binding epitope," revealing its orientation within the binding pocket.
X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis with Biological Targets
X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in its solid state. mdpi.com By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of its atoms, as well as exact bond lengths, bond angles, and torsional angles. nih.govmdpi.com This technique confirms the planarity of the aromatic system and reveals how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding (e.g., involving the pyrazole N-H) and π-π stacking.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 11.5 |
| β (°) | 98.5 |
| Volume (ų) | 982 |
| Z (molecules/unit cell) | 4 |
Furthermore, co-crystal analysis involves crystallizing the ligand together with its biological target, such as the active site of an enzyme. This powerful technique yields a detailed, atomic-level snapshot of the ligand-target complex. It can precisely identify the key binding interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that are responsible for the ligand's affinity and selectivity. This information is invaluable for structure-based drug design, enabling rational modifications to the ligand to improve its binding properties.
Spectrophotometric and Fluorimetric Techniques for Binding Assays and Kinetic Characterization
Many pyrazolo[3,4-b]quinoline derivatives are known to possess interesting photophysical properties, including intense fluorescence. nih.govmdpi.com These properties can be exploited using spectrophotometric (UV-Vis absorption) and fluorimetric (fluorescence emission) techniques to study their interactions with other molecules and biological targets. nih.gov
The absorption and emission spectra of this compound are sensitive to its chemical environment. researchgate.net Binding to a biological target often places the molecule in a different microenvironment (e.g., a nonpolar protein pocket), which can lead to changes in its photophysical properties. These changes can include:
A shift in the maximum absorption or emission wavelength (a chromic shift).
An increase (hyperchromism) or decrease (hypochromism) in absorption intensity.
An enhancement (quenching) or decrease in fluorescence intensity.
These spectral changes can be monitored as a function of target concentration to perform binding assays. By titrating the compound with increasing amounts of a protein, for example, the change in fluorescence can be plotted to determine the binding affinity, often expressed as the dissociation constant (K_d_).
These techniques are also widely used for the kinetic characterization of enzyme inhibitors. In a typical assay, the enzymatic reaction produces a fluorescent product or consumes a fluorescent substrate. An inhibitor like a pyrazolo[3,4-b]quinoline derivative would alter the rate of this reaction, which can be monitored in real-time using a fluorometer. By measuring the reaction rate at various inhibitor concentrations, key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined.
Table 4: Representative Photophysical Data for a Pyrazolo[3,4-b]quinoline Scaffold
| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φ_F) |
| Dichloromethane | 355 | 420 | 0.75 |
| Acetonitrile | 352 | 435 | 0.68 |
| Methanol | 350 | 450 | 0.55 |
Biological Evaluation Frameworks and Methodologies for 7 Methoxy 1h Pyrazolo 3,4 B Quinoline
In Vitro Cell-Based Assays for Biological Activity Profiling
In vitro cell-based assays represent the foundational step in characterizing the biological effects of "7-methoxy-1H-pyrazolo[3,4-b]quinoline." These assays utilize cultured cells to provide a biologically relevant environment for assessing a compound's activity.
Enzyme Activity Assays (e.g., specific kinases, phosphatases, proteases)
Receptor Binding and Functional Assays (e.g., G-protein coupled receptors, nuclear receptors)
There is currently a lack of specific data from receptor binding or functional assays for "this compound." Research on related pyrazolopyridine structures has shown potent antagonist activity at G-protein coupled receptors (GPCRs) like the orexin (B13118510) receptors. aurigeneservices.com These assays typically measure the displacement of a radiolabeled ligand from a receptor or the functional cellular response (e.g., calcium influx) upon receptor activation or inhibition. aurigeneservices.com Such studies would be necessary to determine if "this compound" interacts with specific receptor families.
Reporter Gene Assays for Pathway Activation or Inhibition
Specific reporter gene assay data for "this compound" is not available in the reviewed literature. Reporter gene assays are powerful tools to assess the modulation of specific signaling pathways by a compound. These assays employ a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in reporter gene expression would indicate activation or inhibition of the pathway, respectively.
Phenotypic Screening Strategies in Relevant Cell Lines
Phenotypic screening provides a broader, unbiased approach to understanding the biological effects of a compound by observing changes in cell behavior, such as viability and morphology.
Cell Viability and Growth Inhibition Assays
The cytotoxic and growth-inhibitory properties of a derivative, 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline (designated as QTZ05), have been evaluated against a panel of human cancer cell lines. nih.gov The cytotoxicity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov In this study, QTZ05 was identified as the most potent compound among a series of 3-amino-1H-pyrazolo[3,4-b]quinoline derivatives. nih.gov
The compound was tested at concentrations ranging from 0.1 to 100 μM. nih.gov The results demonstrated significant growth inhibition across various cancer cell lines, including those from breast, colon, prostate, brain, and ovarian cancers. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each cell line.
| Cancer Cell Line | Tissue of Origin | IC50 (μM) of 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline (QTZ05) |
|---|---|---|
| MCF-7 | Breast | Data not specified in the source |
| MDA-MB-231 | Breast | Data not specified in the source |
| HT-29 | Colon | Data not specified in the source |
| HCT-116 | Colon | Data not specified in the source |
| PC-3 | Prostate | Data not specified in the source |
| DU-145 | Prostate | Data not specified in the source |
| U-87 MG | Brain | Data not specified in the source |
| SK-OV-3 | Ovarian | Data not specified in the source |
| OVCAR-3 | Ovarian | Data not specified in the source |
| A549 | Lung | Data not specified in the source |
Specific IC50 values for each cell line were part of the detailed findings of the referenced study but are not individually listed in the available review. The study concluded that 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline was the most potent in the tested series. nih.gov
Morphological Analysis and Cytoskeletal Dynamics
Direct studies on the effects of "this compound" on cell morphology and cytoskeletal dynamics have not been reported. However, research on a structurally related compound, a pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline derivative known as IND-2, has shown that sub-micromolar concentrations can induce morphological changes in HCT-116 and HCT-15 colon cancer cells. nih.gov These changes are often indicative of cellular stress, cell cycle arrest, or the induction of apoptosis. Such morphological alterations can include cell shrinkage, rounding, and detachment from the substrate. While these findings are for a related but different molecule, they suggest that the pyrazolo[3,4-b]quinoline scaffold may have the potential to impact cellular architecture. Further investigation would be required to determine if "this compound" elicits similar effects.
Biochemical and Biophysical Characterization of Target Interactions
The initial assessment of a compound's biological activity involves a detailed characterization of its interaction with specific molecular targets. This is achieved through a variety of biochemical and biophysical assays that quantify binding affinity, kinetics, and thermodynamics.
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. For derivatives of this compound, IC50 values have been determined against a range of protein targets.
One such derivative, (3-amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-(4-chloro-3-nitrophenyl)methanone, has been evaluated for its inhibitory activity against several human and rat proteins. The IC50 values from these assays, curated from public bioassay data, indicate a spectrum of activity across different targets. bindingdb.org
| Target Protein | Organism | IC50 (nM) |
|---|---|---|
| Nucleotide-binding oligomerization domain-containing protein 2 | Human | 2290 |
| Voltage-dependent N-type calcium channel subunit alpha-1B | Human | 6310 |
| Nucleotide-binding oligomerization domain-containing protein 1 | Human | 10000 |
| Tumor necrosis factor | Human | 10000 |
| Amyloid-beta A4 precursor protein-binding family A member 1 | Rat | 10000 |
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to obtain detailed information about the binding kinetics and thermodynamics of a compound-target interaction.
Surface Plasmon Resonance (SPR): This technique measures the change in refractive index at the surface of a sensor chip as an analyte flows over its surface, to which a ligand is immobilized. This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. While specific SPR data for this compound is not available, this methodology is standard for characterizing the binding of small molecules to their protein targets.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. This technique is invaluable for understanding the driving forces behind molecular recognition.
Thermal Shift Assays (TSA), also known as differential scanning fluorimetry, are employed to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. The principle is that ligand binding often stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This method is widely used in drug discovery for hit validation and to confirm target engagement in a cellular context (Cellular Thermal Shift Assay, CETSA). Although specific TSA data for this compound has not been reported, it represents a key methodology for confirming its interaction with identified targets.
In Vivo Preclinical Efficacy Studies in Established Animal Models
Following in vitro characterization, promising compounds are advanced to in vivo studies to evaluate their efficacy in relevant animal models of disease. This phase is critical for understanding the compound's therapeutic potential in a complex biological system.
The choice of an appropriate animal model is crucial and is guided by the in vitro activity profile of the compound. For pyrazolo[3,4-b]quinoline derivatives, which have shown potential in areas such as antiviral and anticancer research, relevant models could include:
Xenograft Models: For anticancer studies, human cancer cell lines are implanted into immunocompromised mice. The efficacy of the compound is then assessed by its ability to inhibit tumor growth.
Viral Infection Models: To evaluate antiviral activity, susceptible animal models are infected with the target virus, and the compound's ability to reduce viral load and ameliorate disease symptoms is measured. A study on 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline reported in vitro anti-HSV-1 activity comparable to Acyclovir and noted low toxicity in male mice, suggesting its potential for evaluation in in vivo models of herpes simplex virus infection. nih.gov
Pharmacodynamic (PD) biomarkers are used to demonstrate that a compound is engaging its target and eliciting the desired biological effect in vivo. The selection of PD biomarkers is target-dependent. For instance, if a pyrazolo[3,4-b]quinoline derivative targets a specific kinase, a PD biomarker could be the phosphorylation status of a downstream substrate of that kinase in tumor or surrogate tissues.
Efficacy endpoints are the primary measures of a compound's therapeutic effect in an animal model. These can include:
Tumor growth inhibition: In oncology models, this is a common endpoint, often measured as a percentage of the reduction in tumor volume compared to a control group.
Increased survival: In models of aggressive diseases, the extension of lifespan is a key indicator of efficacy.
Reduction in viral titer: In infectious disease models, the decrease in the amount of virus in tissues or blood is a direct measure of antiviral activity.
Improvement in disease-specific clinical scores: For many diseases, standardized scoring systems are used to assess the severity of symptoms, and an improvement in these scores indicates therapeutic benefit.
While specific in vivo efficacy data and pharmacodynamic biomarker assessments for this compound are not yet available in the literature, the methodologies described provide a clear framework for its future preclinical development.
Future Directions and Emerging Research Avenues for 7 Methoxy 1h Pyrazolo 3,4 B Quinoline
Development of Novel and Sustainable Synthetic Routes for Analog Library Expansion
The expansion of a chemical library with analogues of 7-methoxy-1H-pyrazolo[3,4-b]quinoline is crucial for establishing comprehensive structure-activity relationships (SAR). Future research will likely focus on the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.
The use of nanocatalysts in the synthesis of quinoline (B57606) derivatives is another promising avenue. acs.orgnih.gov Magnetic nanoparticles, for instance, can be easily recovered and reused, making the synthetic process more economical and sustainable. cell.com These green synthetic protocols can be adapted for the large-scale production of this compound analogues, facilitating further biological evaluation.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazoloquinolines
| Feature | Conventional Synthesis | Green Synthesis |
| Energy Source | Thermal heating | Ultrasound, Microwave irradiation researchgate.netnih.gov |
| Solvents | Often toxic and hazardous organic solvents | Water, Ethanol (B145695), Polyethylene glycol (PEG) biolmolchem.comresearchgate.net |
| Catalysts | Homogeneous acids/bases, heavy metals | Recyclable organocatalysts, Nanoparticles researchgate.netcell.com |
| Reaction Type | Multi-step synthesis | One-pot multicomponent reactions nih.gov |
| Efficiency | Longer reaction times, often lower yields | Shorter reaction times, often higher yields researchgate.net |
| Environmental Impact | Higher waste generation | Reduced waste, more environmentally friendly researchgate.net |
Exploration of Undiscovered Biological Targets and Therapeutic Modalities
While the broader class of pyrazoloquinolines has been investigated for various biological activities, the specific therapeutic potential of this compound is not yet fully elucidated. Future research should aim to identify and validate novel biological targets for this compound and its analogues.
The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinoline scaffolds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov For instance, derivatives of the related 3H-pyrazolo[4,3-f]quinoline have been identified as inhibitors of haspin kinase, a promising target in oncology. researchgate.net Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov
Given the structural similarities, it is plausible that this compound and its derivatives could also modulate the activity of various kinases. A systematic screening against a panel of kinases could reveal novel targets. Additionally, exploring its potential as an anti-inflammatory agent by investigating its effect on nitric oxide production, as has been done for other pyrazolo[4,3-c]quinolines, could open up new therapeutic avenues. nih.gov The structural resemblance of the pyrazolopyridine core to purine (B94841) bases suggests that these compounds could interact with a wide range of biological targets. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. sciencelink.net These computational tools can be effectively integrated into the research pipeline for this compound.
Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing data for pyrazoloquinoline analogues to predict the biological activity of novel, untested compounds. researchgate.net This allows for the virtual screening of large chemical libraries and the prioritization of candidates for synthesis and biological testing, thereby saving time and resources. github.io
Generative models in AI can also be employed to design novel pyrazoloquinoline scaffolds with desired properties. researchgate.net By learning the underlying patterns in known active molecules, these models can propose new structures that are likely to be active against a specific biological target. This de novo design approach can lead to the discovery of compounds with improved potency and selectivity. AI can also play a role in optimizing synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions, contributing to the goals of green chemistry. researchgate.net
Multi-Omics Approaches (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding
To fully understand the biological effects of this compound, a comprehensive understanding of its mechanism of action is required. Multi-omics approaches, such as proteomics and metabolomics, can provide a systems-level view of the cellular response to compound treatment.
Proteomics can be used to identify the protein targets of this compound and to profile changes in protein expression and post-translational modifications upon compound exposure. This can help to elucidate the signaling pathways that are modulated by the compound.
Metabolomics, the large-scale study of small molecules (metabolites) within cells, can provide insights into the metabolic pathways that are affected by this compound. The Human Metabolome Database lists numerous metabolites related to quinoline, indicating the potential for this scaffold to interact with metabolic processes. hmdb.ca By analyzing the changes in the metabolome, researchers can gain a deeper understanding of the compound's mechanism of action and identify potential biomarkers of its activity.
Design of Advanced Delivery Systems for Research Applications
The physicochemical properties of this compound may present challenges for its use in biological research, such as poor solubility or bioavailability. The development of advanced delivery systems can help to overcome these limitations and facilitate its in vitro and in vivo evaluation.
Nanoparticle-based drug delivery systems offer a versatile platform for the delivery of heterocyclic compounds. ijarst.in Nanoparticles can be engineered to encapsulate this compound, improving its stability and solubility. nih.gov Surface modifications with targeting ligands can also enable the selective delivery of the compound to specific cells or tissues. Chitosan-quinoline nanoparticles have been developed as pH-responsive nanocarriers, demonstrating the potential of this approach. nih.gov
Other promising delivery systems for heterocyclic compounds include liposomes and metal-organic framework (MOF)-polyurethane composites. ijarst.inacs.org Liposomes are lipid-based vesicles that can encapsulate both hydrophobic and hydrophilic compounds, while MOFs are highly porous materials that can be used for controlled drug release. nih.govacs.org These advanced delivery systems can enhance the therapeutic efficacy and reduce the side effects of this compound in preclinical research settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methoxy-1H-pyrazolo[3,4-b]quinoline, and what factors influence the choice of method?
- Answer: The primary synthetic routes include:
- Friedländer condensation : Traditional method using 2-aminobenzophenones and pyrazolin-5-ones, though limited by low yields and harsh conditions .
- Microwave-assisted synthesis : A modern approach enabling rapid cyclization of 5-N-arylpyrazoles with aldehydes in aqueous ethanol, achieving high yields (>90%) without catalysts .
- Multi-component reactions : One-pot protocols combining aryl aldehydes, dimedone, and 5-amino-3-methyl-1-phenylpyrazole under green conditions .
- Factors influencing method choice : Reaction time, scalability, purity requirements, and environmental considerations (e.g., solvent toxicity, catalyst use) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer:
- NMR spectroscopy : ¹H/¹³C/¹⁵N-NMR to confirm substituent positions and purity .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., planar quinoline core with r.m.s. deviation <0.02 Å) .
- UV-Vis and fluorescence spectroscopy : Determines photophysical properties (e.g., λmax ~344 nm in pH 7) for optoelectronic applications .
Q. What are the key pharmacological and material science applications of this compound?
- Answer:
- Pharmacology : Acts as a Ras/Rac transformation blocker (e.g., SCH 51344) by inhibiting oncogenic signaling pathways .
- Material science : Used in OLEDs for blue-light emission (external quantum efficiency ~1%) and as fluorescent sensors due to high quantum yields .
Advanced Research Questions
Q. How can microwave irradiation improve the synthesis of this compound derivatives, and what parameters must be optimized?
- Answer: Microwave (MW) irradiation reduces reaction times (≤10 min vs. hours for conventional heating) and enhances yields (91–98%) by enabling efficient energy transfer. Key parameters:
- Temperature : Optimal range 50–80°C to prevent decomposition .
- Solvent : Aqueous ethanol balances polarity and eco-friendliness .
- Catalyst-free conditions : Avoids post-synthetic purification challenges .
Q. How to resolve contradictions in reaction outcomes when synthesizing metal complexes of this compound?
- Answer: Unexpected products (e.g., hydrazine derivatives instead of Ru complexes) arise from competing side reactions. Mitigation strategies:
- Condition screening : Adjust pH, temperature, and stoichiometry (e.g., avoid acidic conditions with RuCl3) .
- Real-time monitoring : Use HPLC or in-situ IR to track intermediate formation .
- Alternative ligands : Introduce chelating groups (e.g., piperazine) to stabilize metal coordination .
Q. What strategies are used to study the structure-activity relationship (SAR) of this compound in pharmacological contexts?
- Answer:
- Substituent modification : Vary methoxy, methyl, or aryl groups to assess bioactivity (e.g., SCH 51344’s 2-hydroxyethylamino group enhances cellular uptake) .
- In vitro assays : Test inhibition of Ras/Rac-dependent membrane ruffling or TSPO binding affinity (IC50 values <10 nM for neuroprotective agents) .
- Computational modeling : Docking studies to predict binding modes with target proteins (e.g., oncogenic Ras) .
Q. How to design experiments to evaluate the photophysical properties of this compound derivatives for optoelectronic devices?
- Answer:
- Quantum yield measurement : Compare emission intensity with reference standards (e.g., quinine sulfate) .
- Stability testing : Expose derivatives to UV light and elevated temperatures to assess degradation rates .
- Device integration : Fabricate OLEDs with double-layer structures (e.g., ITO anode, Mg:Ag cathode) and measure luminance (>1000 cd/m² at <10 V) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
